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Compound of Interest

Compound Name: 3-Methoxyphenol

Cat. No.: B1666288

An In-depth Technical Guide to the Spectroscopic Data of 3-Methoxyphenol

For researchers, scientists, and professionals in drug development, a thorough understanding
of the spectroscopic characteristics of chemical compounds is paramount for structure
elucidation, purity assessment, and quality control. This guide provides a detailed overview of
the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for
3-Methoxyphenol (CAS 150-19-6), a key intermediate in the synthesis of various
pharmaceutical compounds.[1]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Methoxyphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

The *H NMR spectrum of 3-Methoxyphenol provides information about the chemical
environment of the hydrogen atoms in the molecule. The data presented below was obtained in
a deuterated chloroform (CDCIs) solvent.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1666288?utm_src=pdf-interest
https://www.benchchem.com/product/b1666288?utm_src=pdf-body
https://www.benchchem.com/product/b1666288?utm_src=pdf-body
https://wap.guidechem.com/encyclopedia/3-methoxyphenol-dic3211.html
https://www.benchchem.com/product/b1666288?utm_src=pdf-body
https://www.benchchem.com/product/b1666288?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory
- Check Availability & Pricing

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.13 t 1H Ar-H
6.50-6.41 m 3H Ar-H
5.34 S 1H -OH
3.77 S 3H -OCHs

Data sourced from a 400 MHz spectrometer.[2]
13C NMR (Carbon-13 NMR) Data

The 3C NMR spectrum reveals the different carbon environments within the 3-Methoxyphenol
molecule. The following data was also acquired in CDCls.

Chemical Shift (8) ppm Assighment
161.2 C-OCHs
155.6 C-OH

131.5 Ar-C

105.2 Ar-C

104.5 Ar-C

102.2 Ar-C

55.3 -OCHs

Data sourced from a 100 MHz spectrometer.[2] A video analysis also confirms the presence of
seven distinct carbon peaks, with the methoxy carbon appearing upfield around 55 ppm and
the aromatic carbons appearing between 100-150 ppm.[3]

Infrared (IR) Spectroscopy
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The IR spectrum of 3-Methoxyphenol highlights the functional groups present in the molecule

through their characteristic vibrational frequencies.

Wavenumber (cm~12)

Description of Band

Functional Group
Assignment

O-H stretch (due to hydrogen

~3550 - 3230 Broad

bonding)[4]
~3100 - 3000 Sharp sp? C-H stretch (aromatic)
<3000 Sharp sp3 C-H stretch (methyl)
~1600 - 1440 Strong C=C stretch (aromatic ring)
~1230 - 1140 Strong C-O stretch

The broadness of the O-H stretching band is a characteristic feature of phenols and is

attributed to intermolecular hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry of 3-Methoxyphenol provides information about its molecular weight and

fragmentation pattern under electron ionization (El).

miz Relative Intensity (%) Assighment

124 ~100 Molecular lon [M]*

95 ~35 [M-CHOJ* or [M-CzHs]*
81 ~40 [CeHsO]*

53 ~20 [CaHs]*

39 ~36 [C3H3]*

Molecular Weight: 124.14 g/mol . The mass spectrum is characterized by a prominent

molecular ion peak.
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Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Specific instrument parameters may need to be optimized.

NMR Spectroscopy Protocol

e Sample Preparation:

o Weigh approximately 5-25 mg of the 3-Methoxyphenol sample for tH NMR, and 50-100
mg for 13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs) in a clean, dry NMR tube. The use of deuterated solvents is
necessary to avoid large solvent signals in the *H NMR spectrum.

o Ensure the sample is fully dissolved. If there are any solid particles, filter the solution
through a small plug of glass wool in a Pasteur pipette into the NMR tube to prevent
distortion of the magnetic field homogeneity.

o An internal standard, such as tetramethylsilane (TMS), can be added for precise chemical
shift calibration.

o Data Acquisition:

o

Insert the NMR tube into the spectrometer.

o Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic
field to achieve homogeneity.

o For 'H NMR, acquire the spectrum using a sufficient number of scans to obtain a good
signal-to-noise ratio. A 45° pulse width and a 4-second acquisition time are common
starting parameters for routine spectra.

o For 3C NMR, a larger number of scans is typically required due to the lower natural
abundance of the 13C isotope. A 30° pulse with a 4-second acquisition time is a
recommended starting point for molecules of this size. Proton decoupling is generally used
to simplify the spectrum and improve sensitivity.
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» Data Processing:

o

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum and perform a baseline correction.

[¢]

Calibrate the chemical shift scale using the residual solvent peak or the internal standard
(TMS at 0 ppm).

[¢]

[¢]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol

e Sample Preparation:

o Liquid Film Method: If 3-Methoxyphenol is in its liquid form, a drop can be placed
between two salt plates (e.g., NaCl or KBr) to create a thin film.

o Solution Method: Alternatively, dissolve the sample in a suitable solvent that has minimal
interference in the IR region of interest (e.g., carbon tetrachloride, CCls). The solution is

then placed in a liquid sample cell.
o Data Acquisition:
o Record a background spectrum of the salt plates or the solvent-filled cell.
o Place the sample in the spectrometer.

o Acquire the sample spectrum over the desired range (typically 4000-400 cm~1). The
instrument will automatically subtract the background spectrum.

o Data Analysis:

o Identify the major absorption bands and correlate them to the corresponding functional

group vibrations.

Mass Spectrometry Protocol

e Sample Preparation:
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o Prepare a dilute solution of the 3-Methoxyphenol sample in a volatile organic solvent,
such as methanol or acetonitrile. A typical concentration is around 1 mg/mL, which is then
further diluted.

o Ensure the sample is free of non-volatile salts or buffers, as these can interfere with
ionization, particularly with electrospray ionization.

o Data Acquisition (Electron lonization - El):

Introduce the sample into the mass spectrometer, often via a direct insertion probe or

[¢]

through a gas chromatograph (GC-MS).

In the ion source, the sample molecules are bombarded with a high-energy electron beam

[¢]

(typically 70 eV), causing ionization and fragmentation.

[¢]

The resulting ions are accelerated and separated by the mass analyzer based on their
mass-to-charge (m/z) ratio.

The detector records the abundance of each ion.

[¢]

o Data Analysis:
o Identify the molecular ion peak ([M]*) to determine the molecular weight.

o Analyze the fragmentation pattern to gain structural information. The fragmentation of
aromatic compounds often involves stable intermediates like the tropylium cation.

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like 3-Methoxyphenol.
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General Workflow for Spectroscopic Analysis
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A generalized workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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